molecular formula C12H9F10NO B12084327 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline CAS No. 1365808-10-1

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12084327
CAS No.: 1365808-10-1
M. Wt: 373.19 g/mol
InChI Key: BWTARMCOEVTMIF-UHFFFAOYSA-N
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Description

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with fluorinated alkyl halides under specific conditions. The reaction may require a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Purification methods, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, fluorinated compounds are often used in drug design and development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. This compound may be investigated for its potential use in developing new therapeutic agents.

Industry

In industry, this compound is used in the production of specialty chemicals, coatings, and polymers. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In drug design, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated anilines and alkylated anilines. Examples include:

  • 4-(Trifluoromethoxy)aniline
  • 4-(Pentafluoroethoxy)aniline
  • N-(2,2,2-Trifluoroethyl)aniline

Uniqueness

4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated alkyl groups. This combination imparts distinct properties, such as enhanced chemical resistance and thermal stability, making it valuable for specialized applications.

Properties

CAS No.

1365808-10-1

Molecular Formula

C12H9F10NO

Molecular Weight

373.19 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C12H9F10NO/c13-9(14,11(18,19)12(20,21)22)6-24-8-3-1-7(2-4-8)23-5-10(15,16)17/h1-4,23H,5-6H2

InChI Key

BWTARMCOEVTMIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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